Glycylalanine

Overview

Description

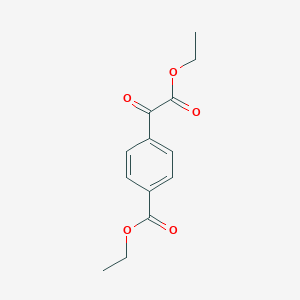

Glycylalanine, also known as Glycyl-L-alanine, is a dipeptide composed of glycine and alanine. It is a simple peptide that plays a significant role in various biochemical processes. The molecular formula of this compound is C5H10N2O3, and it has a molecular weight of 146.1445 g/mol . This compound is often used in scientific research due to its structural simplicity and versatility.

Mechanism of Action

Target of Action

Glycyl-dl-alanine, also known as Glycylalanine, is a dipeptide composed of glycine and alanine

Mode of Action

The exact mode of action of Glycyl-dl-alanine is not well-documented. Dipeptides like Glycyl-dl-alanine can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation. They may also serve as substrates for enzymatic reactions or be involved in signal transduction pathways .

Biochemical Pathways

Glycyl-dl-alanine may participate in several biochemical pathways due to the presence of glycine and alanine, two amino acids involved in numerous metabolic processes. For instance, glycine is critical in the osmoregulation of fishes and shellfishes and improves growth in many farmed animals . Alanine, on the other hand, plays a role in glucose metabolism . .

Pharmacokinetics

As a dipeptide, it’s likely to be absorbed in the intestines, distributed throughout the body, metabolized into its constituent amino acids, and excreted via the kidneys .

Result of Action

They may alter enzyme activity, modulate signal transduction pathways, or affect cellular homeostasis .

Action Environment

The action, efficacy, and stability of Glycyl-dl-alanine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. For instance, the activity of many dipeptides is pH-dependent, and they may be more stable at certain temperatures .

Biochemical Analysis

Biochemical Properties

For instance, they can serve as substrates for peptidases, enzymes that break down peptides .

Cellular Effects

The specific cellular effects of Glycyl-dl-alanine are not well-documented. Dipeptides can influence cell function in several ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Dipeptides can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Dipeptides can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Dipeptides can interact with transporters or binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Dipeptides can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycylalanine can be synthesized through the condensation of glycine and alanine. The reaction typically involves the activation of the carboxyl group of one amino acid and the amino group of the other. Common reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

In industrial settings, this compound can be produced using enzymatic methods. Enzymes like proteases can catalyze the formation of peptide bonds between glycine and alanine. This method is advantageous due to its specificity and mild reaction conditions, which minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Glycylalanine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various derivatives with modified functional groups .

Scientific Research Applications

Glycylalanine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide bond formation and hydrolysis.

Biology: this compound serves as a substrate for studying enzyme kinetics and specificity.

Medicine: It is used in drug design and development, particularly in the synthesis of peptide-based drugs.

Comparison with Similar Compounds

Similar Compounds

Glycylglycine: Another simple dipeptide composed of two glycine molecules.

Alanylglycine: A dipeptide similar to Glycylalanine but with the order of amino acids reversed.

Glycylserine: A dipeptide composed of glycine and serine.

Uniqueness

This compound is unique due to its specific combination of glycine and alanine, which imparts distinct structural and functional properties. Its simplicity makes it an ideal model compound for studying peptide chemistry and enzymology .

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZXBVLAVMBEQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919063 | |

| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-77-2, 691-81-6, 3695-73-6, 2325-50-0 | |

| Record name | Glycylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522445 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L9158R9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can spectroscopic techniques be used to characterize glycylalanine?

A1: [, , , , , , , , ] Spectroscopic methods are crucial for characterizing this compound. Infrared (IR) spectroscopy helps identify functional groups, particularly the presence of the peptide bond and carboxyl groups. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, provides detailed information about the structure, conformation, and dynamics of this compound in different environments. For instance, 13C NMR can be used to study the carbon-13 chemical shift tensor of the carboxyl carbon in this compound and its peptide derivatives. 119Sn Mössbauer spectroscopy has been instrumental in studying the coordination geometry and bonding in organotin derivatives of this compound.

Q2: How does the structure of this compound influence its dielectric properties?

A2: [] Dielectric studies reveal that this compound, along with other dipeptides like diglycine, dialanine, and alanylglycine, exhibit dipole moments closely aligned with their predicted structures. The activation enthalpies derived from these studies suggest that the breaking of a solute-water hydrogen bond is integral to the relaxation process.

Q3: Does this compound exist in different isomeric forms?

A3: [] Yes, this compound can exist as cis and trans isomers, influenced by the orientation of the peptide bond. The cis isomer of glycylsarcosine methyl ester, for example, cyclises significantly faster than its trans counterpart, likely due to steric factors.

Q4: How does this compound behave in aqueous solutions?

A4: [, , , ] this compound's behavior in aqueous solutions is heavily influenced by pH. Its solubility in water is moderate. Additionally, it can form complexes with various metal ions, including copper(II), nickel(II), zinc(II), dioxovanadium(V), and dioxouranium(VI), with the stability of these complexes being affected by pH and the specific side chains present.

Q5: What insights have computational chemistry studies provided into the properties of this compound?

A5: [, ] Computational methods like density functional theory (DFT) have been invaluable in understanding the hydration free energies of this compound and its interactions with water molecules. These studies provide insights into its conformational preferences and behavior in solution. For example, DFT calculations suggest that the most stable conformation of this compound in the gas phase is approximately 50.2 kcal/mol lower in energy than its zwitterionic form.

Q6: How does this compound participate in photoinduced electron transfer reactions?

A6: [] UV irradiation of aqueous this compound leads to its degradation. Unlike dipeptides with glycine at the N-terminus (XG peptides), this compound degrades to acetamide without a stoichiometric release of CO2. This suggests the involvement of the alanine side chain in the relaxation of the intermediate diradical formed during photolysis.

Q7: Can this compound be hydrolyzed under hydrothermal conditions? What are the products?

A7: [] Yes, this compound undergoes hydrolysis under hydrothermal conditions, producing glycine and cyclo(Gly-Ala) as products. This cyclodipeptide can further hydrolyze to yield glycine. The reaction pathway likely involves consecutive reversible reactions between cyclodipeptides, linear dipeptides, and amino acids.

Q8: Does this compound react with other organic molecules?

A8: [] this compound can react with diacetyl (2,3-butanedione) in aqueous solutions, yielding a variety of nitrogen-containing heterocyclic compounds, including oxazoles, pyrazines, pyrroles, and pyridines.

Q9: Can this compound be used in the synthesis of larger peptides?

A9: [, , , ] Yes, this compound is frequently used in peptide synthesis as a building block. Its incorporation into larger peptides can be achieved using various coupling methods, but care must be taken to minimize racemization during these processes.

Q10: Has this compound been explored for its catalytic properties?

A10: [] While this compound itself might not possess inherent catalytic properties, its derivatives have shown potential in catalysis. For example, poly-γ-(l-glycylalanine) propyl siloxane palladium catalysts have been synthesized and investigated for their hydrogenation activity.

Q11: Does this compound play a role in prebiotic chemistry?

A11: [] this compound has been detected in experiments simulating prebiotic conditions, particularly those mimicking diagenesis in deep marine sediments. This suggests that this compound, and potentially other peptides, could have formed under high-pressure, high-temperature conditions prevalent during early Earth.

Q12: What is the biological significance of this compound?

A12: While this compound is not a naturally occurring dipeptide found in significant quantities in biological systems, it serves as a model compound for understanding peptide bonds and enzymatic activity.

Q13: How does this compound interact with enzymes?

A13: [, ] this compound acts as a substrate for certain enzymes, such as aminoacylase, a peptidase with optimal activity around pH 8.5. Studies on the pH dependence of aminoacylase activity suggest that only dipeptides with uncharged N-terminal amino acids, like this compound, are recognized as substrates.

Q14: Can modifications to the this compound structure alter its biological activity?

A14: [, ] Yes, structural modifications significantly impact the biological activity of this compound derivatives. For instance, introducing water-soluble groups or side chains, such as lysine, this compound, or other amino acids, at the 7-position of homoeriodictyol (a flavanone with antiplatelet aggregation properties) substantially enhances its water solubility and inhibitory effects on platelet aggregation.

Q15: Can this compound be used as a building block for materials?

A15: [] Yes, recent research highlights the potential of this compound as a building block for metal-organic frameworks (MOFs). MOFs constructed with this compound linkers exhibit unique pressure-sensitive gating properties for gas adsorption, showcasing the versatility of this dipeptide in material science applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)

![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)

![4,6,14-trimethyl-3,7,14,18-tetrazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene](/img/structure/B8840.png)

![tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate](/img/structure/B8847.png)